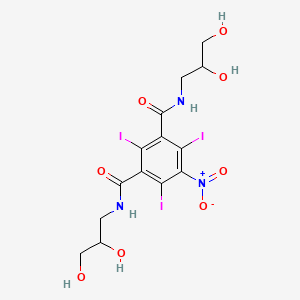
N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is a complex organic compound known for its significant applications in the field of radiographic imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high atomic density and make it an effective contrast agent in X-ray imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide typically involves the iodination of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide. The process includes the use of potassium iodide and trichloroisocyanuric acid as the oxidant . The reaction conditions are mild, and the process is designed to be convenient, non-toxic, and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions. The process is optimized to ensure high iodine utilization rates and good reaction selectivity, which significantly lowers production costs .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, chloroethanol, and various oxidizing agents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives, which are used in different applications, particularly in medical imaging .
Aplicaciones Científicas De Investigación
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: The compound is used in studies involving cellular imaging and lysosome enrichment.
Industry: The compound is used in the production of various diagnostic agents and imaging tools.
Mecanismo De Acción
The primary mechanism of action of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound cause high attenuation of X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not . This property makes it an effective contrast agent in radiographic imaging.
Comparación Con Compuestos Similares
Similar Compounds
Iohexol: Another non-ionic, water-soluble contrast agent used in various radiographic procedures.
Iopromide: A low osmolar, non-ionic X-ray contrast agent used for intravascular administration.
Iodixanol: A non-ionic, dimeric contrast agent used in radiographic imaging.
Uniqueness
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is unique due to its specific molecular structure, which includes both nitro and dihydroxypropyl groups. This structure provides distinct chemical properties and reactivity, making it particularly suitable for certain imaging applications where other compounds might not be as effective .
Propiedades
Fórmula molecular |
C14H16I3N3O8 |
|---|---|
Peso molecular |
735.01 g/mol |
Nombre IUPAC |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H16I3N3O8/c15-9-7(13(25)18-1-5(23)3-21)10(16)12(20(27)28)11(17)8(9)14(26)19-2-6(24)4-22/h5-6,21-24H,1-4H2,(H,18,25)(H,19,26) |
Clave InChI |
BXYMAXCDVMPJNS-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)[N+](=O)[O-])I)C(=O)NCC(CO)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)

![13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B13395474.png)
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

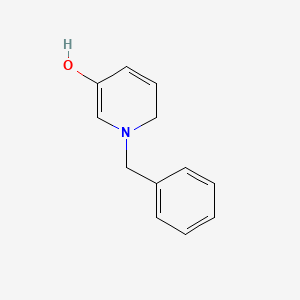
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
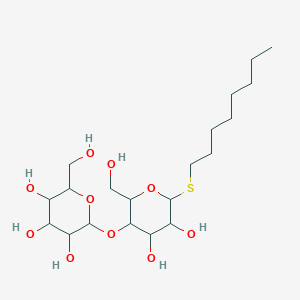
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13395525.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
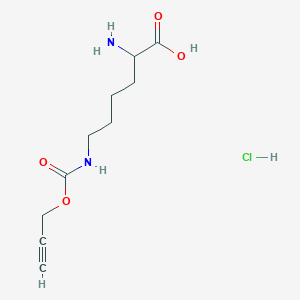
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
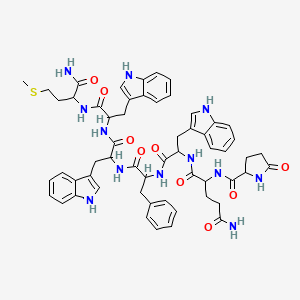
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
